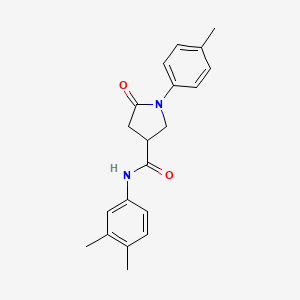![molecular formula C21H21NO5 B4886108 Propyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate](/img/structure/B4886108.png)
Propyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate
Descripción general
Descripción
Propyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate is an organic compound that belongs to the class of esters It features a phthalimide group attached to a phenoxybutanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate typically involves the esterification of 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Propyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The phthalimide group can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoic acid.
Reduction: 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanamine.
Substitution: Various substituted phenoxybutanoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Propyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate involves its interaction with molecular targets such as enzymes and receptors. The phthalimide group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. The phenoxybutanoate moiety can interact with cell membranes, affecting their fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
Propyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]acetate: Similar structure but with an acetate group instead of butanoate.
Propyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]propanoate: Similar structure but with a propanoate group instead of butanoate.
Uniqueness
Propyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate is unique due to its specific ester linkage and the length of the carbon chain in the butanoate group. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
propyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-3-13-26-21(25)18(4-2)27-15-11-9-14(10-12-15)22-19(23)16-7-5-6-8-17(16)20(22)24/h5-12,18H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQKPARIVVXMKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(CC)OC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4886032.png)
![Methyl 2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanoate](/img/structure/B4886039.png)
![2-[(4-ALLYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE](/img/structure/B4886040.png)


![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2,4-difluorophenyl)acetamide]](/img/structure/B4886060.png)
![N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-1,2-oxazole-3-carboxamide](/img/structure/B4886068.png)
![2-{[(2-phenylpropyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4886070.png)
![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4886078.png)


![3-(hydroxymethyl)-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]pyridinium chloride](/img/structure/B4886100.png)
![4-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-1-BENZENESULFONAMIDE](/img/structure/B4886113.png)

